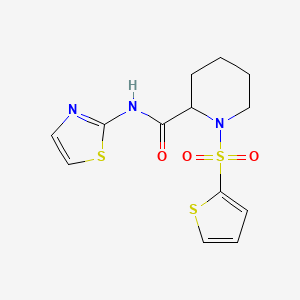

N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S3/c17-12(15-13-14-6-9-21-13)10-4-1-2-7-16(10)22(18,19)11-5-3-8-20-11/h3,5-6,8-10H,1-2,4,7H2,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOVAABMZSERAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide typically involves multi-step organic reactions

Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Thiophene Sulfonyl Group Introduction: The thiophene ring can be sulfonylated using reagents like chlorosulfonic acid or sulfonyl chlorides under controlled conditions.

Piperidine Carboxamide Formation: The piperidine ring is typically introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group via amidation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene sulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Substitution: The thiazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiophene rings can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound differs from analogs in the –3 series, which feature a benzo[d]thiazol-2-yl group attached to a phenyl ring (e.g., N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(substituted-phenylsulfonyl)piperidine-4-carboxamide). Key distinctions include:

- Sulfonyl Substituents : The thiophen-2-ylsulfonyl group introduces a sulfur-containing heterocycle, differing from halogenated (F, Cl, Br), alkylated (methyl), or methoxylated phenyls in analogs. Thiophene’s smaller size and electron-rich nature may alter steric and electronic interactions compared to substituted phenyl groups.

Comparative Data Table

Key Observations

- Therapeutic Potential: While the target’s exact biological activity is undefined, its structural similarity to pain inhibitors (–3) and kinase-targeting agents () suggests broad applicability.

- Synthetic Feasibility : Thiophene-based sulfonylation may offer a balance between yield and reactivity, avoiding the challenges seen with bulky substituents in low-yield analogs (e.g., 4–21: 28% yield).

Biological Activity

N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including enzyme inhibition, anti-inflammatory properties, and its potential applications in therapeutic contexts.

Structural Characteristics

The compound features:

- Thiazole Ring : Known for its role in various biological activities.

- Thiophene Sulfonyl Group : Enhances interaction with biological targets.

- Piperidine Carboxamide Moiety : Contributes to the compound's pharmacological profile.

These structural elements suggest that the compound may interact with multiple biological targets, making it a candidate for further research and development.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor of specific enzymes. The presence of the thiazole and thiophene moieties is believed to facilitate binding to enzyme active sites, potentially leading to alterations in biochemical pathways. For instance, compounds with similar structures have shown activity against fatty acid amide hydrolase and soluble epoxide hydrolase, both of which are significant in pain management and inflammation processes.

Anti-inflammatory Properties

Research suggests that this compound could exhibit anti-inflammatory and analgesic properties. These effects are hypothesized to arise from its ability to modulate inflammatory pathways, similar to other thiazole and thiophene-containing compounds. The sulfonamide group may enhance binding affinity to relevant targets, further supporting its therapeutic potential.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the thiazole ring.

- Introduction of the thiophene sulfonyl group.

- Coupling with the piperidine backbone.

Understanding the mechanism of action requires interaction studies to elucidate how the compound binds to specific biological targets. Such studies are crucial for optimizing its efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine | Benzo[d]thiazole moiety | Inhibitor of pain pathways |

| N-(naphtho[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine | Naphtho[1,2-d]thiazole core | Potential anticancer activity |

| Thiazole derivatives | Various substitutions | Anticancer and anti-inflammatory effects |

This table illustrates how variations in structure can influence biological activity, highlighting the unique potential of this compound.

Q & A

Q. How are conflicting crystallographic and NMR data reconciled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.